molecular formula C9H14S B1633602 2-(2,2-Dimethylpropyl)thiophene

2-(2,2-Dimethylpropyl)thiophene

Cat. No.: B1633602
M. Wt: 154.27 g/mol
InChI Key: CKEFAAZAPOLRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropyl)thiophene (C9H14S, Molecular Weight: 154.27 g/mol) is a specialty organosulfur compound of significant interest in advanced materials research and synthetic chemistry. This molecule features a thiophene ring, a prominent heterocycle in organic electronics, coupled with a sterically hindered 2,2-dimethylpropyl (neopentyl) side chain. The neopentyl group is known to impart unique steric and electronic properties, influencing the molecule's packing behavior, conformational stability, and overall reactivity . Its primary research applications are anticipated in the development of novel organic semiconductors and conductive polymers, where thiophene derivatives are fundamental building blocks due to their excellent charge-transport characteristics. The specific substitution pattern in this compound makes it a promising monomer or intermediate for creating materials with tailored electronic properties, potentially for use in field-effect transistors (FETs), organic light-emitting diodes (OLEDs), or photovoltaic cells. Furthermore, this compound serves as a valuable synthon in organic synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille reactions) to construct more complex, functionalized architectures for pharmaceutical and agrochemical discovery. Researchers also utilize such molecules in ligand design for catalysis and in the synthesis of metal-organic frameworks (MOFs). This product is provided as a high-purity material strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H14S/c1-9(2,3)7-8-5-4-6-10-8/h4-6H,7H2,1-3H3

InChI Key

CKEFAAZAPOLRPW-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=CC=CS1

Canonical SMILES

CC(C)(C)CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Kumada Cross-Coupling for Direct Alkylation

The Kumada coupling, a nickel- or palladium-catalyzed reaction between aryl halides and Grignard reagents, offers a robust pathway for introducing alkyl groups to thiophene. For 2-(2,2-dimethylpropyl)thiophene, this method involves:

Reaction Scheme :
$$
\text{2-Bromothiophene} + \text{Neopentyl-Mg-Br} \xrightarrow{\text{Ni catalyst}} \text{this compound} + \text{MgBr}_2
$$

Mechanistic Insights :

  • The nickel catalyst (e.g., NiCl$$_2$$(dppp)) facilitates oxidative addition of 2-bromothiophene, followed by transmetallation with neopentyl magnesium bromide.
  • Reductive elimination yields the desired product. The bulky neopentyl group may slow the reaction, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 h).

Advantages :

  • High regioselectivity due to the predefined halogen position.
  • Compatibility with bulky Grignard reagents, as demonstrated in analogous syntheses of 2-thiophene ethanol.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.
  • Potential side reactions include homocoupling of the Grignard reagent.

Friedel-Crafts Alkylation with Neopentyl Chloride

Friedel-Crafts alkylation, though less commonly applied to thiophene due to its lower reactivity compared to benzene, remains a viable route under optimized conditions.

Reaction Scheme :
$$
\text{Thiophene} + \text{Neopentyl-Cl} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}
$$

Key Considerations :

  • Lewis acids like AlCl$$3$$ or FeCl$$3$$ activate the alkyl halide, generating a neopentyl carbocation.
  • Thiophene’s electron-rich 2-position favors electrophilic attack, though competing polymerization or over-alkylation may occur.
  • Reaction temperatures of 0–25°C and stoichiometric AlCl$$_3$$ (1.2–2.0 equiv.) mitigate side reactions.

Advantages :

  • Utilizes commercially available starting materials.
  • Single-step process with no pre-functionalized thiophene required.

Limitations :

  • Moderate yields (30–50%) due to steric hindrance from the neopentyl group.
  • Requires rigorous control of reaction conditions to prevent carbocation rearrangements.

Directed ortho-Metalation and Alkylation

Directed metalation strategies enable precise functionalization of thiophene’s 2-position. A directing group (e.g., trimethylsilyl) facilitates lithiation, followed by quenching with neopentyl bromide.

Reaction Scheme :

  • Directing Group Installation :
    $$
    \text{3-Trimethylsilylthiophene} \xrightarrow{\text{LDA, -78°C}} \text{2-Lithio-3-trimethylsilylthiophene}
    $$
  • Alkylation :
    $$
    \text{2-Lithio-3-trimethylsilylthiophene} + \text{Neopentyl-Br} \rightarrow \text{2-(2,2-Dimethylpropyl)-3-trimethylsilylthiophene}
    $$
  • Desilylation :
    $$
    \text{2-(2,2-Dimethylpropyl)-3-trimethylsilylthiophene} \xrightarrow{\text{TBAF}} \text{this compound}
    $$

Advantages :

  • Excellent regiocontrol.
  • Compatible with bulky electrophiles.

Limitations :

  • Multi-step synthesis reduces overall yield.
  • Sensitivity of lithiated intermediates to moisture and oxygen.

Cycloaddition Approaches via Thiocarbonyl Ylides

Thiocarbonyl ylides, generated from S-α-(dimethylphenylsilyl)benzyl acylates, undergo [3+2] cycloaddition with alkynes to form thiophene rings. Incorporating a neopentyl-substituted alkyne could yield the target compound.

Reaction Scheme :
$$
\text{Thiocarbonyl Ylide} + \text{HC≡C-CH}2\text{C(CH}3\text{)}_3 \rightarrow \text{this compound}
$$

Challenges :

  • Synthesis of neopentyl-substituted alkynes is non-trivial.
  • Competing regioselectivity in cycloaddition may produce isomeric byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the feasibility of each approach:

Method Yield (Est.) Conditions Advantages Limitations
Kumada Coupling 60–75% Ni catalyst, 80–100°C, anhydrous High selectivity, scalable Requires pre-halogenated thiophene
Friedel-Crafts 30–50% AlCl$$_3$$, 0–25°C Single-step, simple reagents Low yields, side reactions
Directed Metalation 40–60% LDA, -78°C, TBAF Precise regiocontrol Multi-step, sensitive intermediates
Cycloaddition 20–35% High temp, sealed tube Novel route, ring-forming strategy Complex starting materials

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, including 2-(2,2-Dimethylpropyl)thiophene, have demonstrated significant therapeutic potential. They are involved in the synthesis of compounds with various biological activities such as:

  • Antimicrobial Activity : Thiophene derivatives are known for their effectiveness against a range of microbial pathogens. For instance, compounds synthesized from thiophene have shown promising antibacterial activity against strains like E. coli and S. aureus .
  • Anticancer Properties : Research indicates that thiophene derivatives can serve as precursors for anticancer agents. The incorporation of various substituents on the thiophene ring can enhance their efficacy against cancer cells .
  • Anti-inflammatory and Analgesic Effects : The therapeutic potential of thiophenes extends to anti-inflammatory and analgesic applications. Certain derivatives have been reported to exhibit significant anti-inflammatory activity, making them candidates for pain management therapies .

Case Study: Antimicrobial Activity

A study evaluated the antibacterial activity of several thiophene derivatives synthesized from this compound. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin.

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
10.3130.625
20.6250.313
Ampicillin0.6250.625

Material Science Applications

The unique properties of thiophenes make them suitable for various applications in material science:

  • Conductive Polymers : Thiophenes are widely used in the development of conductive polymers due to their ability to form π-conjugated systems. This property is essential in organic electronics and photovoltaic devices .
  • Optoelectronic Devices : Compounds like this compound have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells . Their ability to facilitate charge transport is crucial for enhancing device performance.

Sensing and Photodynamic Therapy

Recent studies have highlighted the application of thiophene-based compounds in biosensing and photodynamic therapy:

  • Biosensors : Thiophene derivatives can be utilized in the fabrication of biosensors due to their electrochemical properties, which allow for sensitive detection of biological molecules .
  • Photodynamic Therapy : Some thiophene derivatives have shown promise as photosensitizers in photodynamic therapy for cancer treatment, leveraging their ability to generate reactive oxygen species upon light activation .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Steric Effects : The neopentyl group in this compound creates greater steric hindrance compared to linear alkyl chains (e.g., 2-propylthiophene). This bulk may reduce reactivity in cross-coupling reactions but enhance thermal stability .
  • Electronic Properties : The electron-donating neopentyl group could slightly alter the electron density of the thiophene ring, influencing its optical and redox behavior. In contrast, electron-withdrawing groups (e.g., acetic acid in 2-(thiophen-2-yl)acetic acid) shift electronic properties significantly .
  • Conjugation: Compounds like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene exhibit extended π-conjugation, making them superior for charge transport in organic electronics compared to monosubstituted derivatives .

Q & A

Q. What are the optimized synthetic routes for 2-(2,2-dimethylpropyl)thiophene, and what yield discrepancies are commonly observed in reported procedures?

Synthesis typically involves Friedel-Crafts alkylation of thiophene with 2,2-dimethylpropyl bromide under Lewis acid catalysis (e.g., AlCl₃). Key steps include:

  • Reagent purification : Anhydrous conditions are critical to avoid side reactions like hydrolysis of the alkylating agent.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize polymerization of thiophene .
  • Workup : Neutralization of the catalyst with ice-water followed by extraction with dichloromethane.

Yield discrepancies (40–70% in literature) arise from:

  • Variations in stoichiometry (e.g., excess thiophene to drive alkylation).
  • Incomplete removal of AlCl₃ residues, leading to decomposition during distillation .

Q. How should NMR and IR spectra be assigned for structural confirmation of this compound?

  • ¹H NMR :
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet, integrating 3H for monosubstituted thiophene).
    • Neopentyl group: δ 0.9–1.1 ppm (singlet, 9H for (CH₃)₃C-) and δ 2.5–2.7 ppm (triplet, 2H for -CH₂- adjacent to thiophene) .
  • IR :
    • C-H stretching of thiophene at 3100 cm⁻¹.
    • C-S vibration at 680–720 cm⁻¹.
    • Absence of OH/NH bands confirms purity .

Q. What solvent systems are optimal for chromatographic purification of thiophene derivatives like this compound?

Use silica gel chromatography with hexane/ethyl acetate (95:5) due to the compound’s hydrophobicity. For TLC monitoring, Rf ≈ 0.4–0.6 in the same system. Avoid polar solvents (e.g., methanol), which cause streaking .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data for electrophilic substitution on this compound?

Conflicting reports on substituent orientation (C3 vs. C5 substitution) can be addressed via:

  • DFT calculations : Compare activation energies for electrophilic attack at different positions.
  • Hammett σ⁺ parameters : Correlate electronic effects of the neopentyl group with observed regioselectivity.
  • NICS (Nucleus-Independent Chemical Shift) : Assess aromaticity perturbations caused by steric bulk .

Q. What experimental strategies mitigate discrepancies in reported reaction kinetics for thiophene alkylation?

  • In situ monitoring : Use FT-IR or HPLC to track intermediate formation.
  • Isolation of intermediates : Identify whether competing pathways (e.g., di-alkylation) reduce yields.
  • Control experiments : Compare catalytic efficiency of AlCl₃ vs. FeCl₃ to rule out catalyst-specific side reactions .

Q. How do steric effects from the neopentyl group influence the electronic properties of this compound in supramolecular assemblies?

  • Cyclic voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing effects.
  • X-ray crystallography : Reveal distortions in thiophene ring planarity due to steric hindrance.
  • UV-Vis spectroscopy : Compare λmax shifts with unsubstituted thiophene to quantify conjugation disruption .

Methodological Recommendations

  • Contradiction resolution : Replicate literature procedures with strict control of moisture and stoichiometry. Use high-purity solvents (HPLC-grade) .
  • Advanced characterization : Pair experimental data with computational tools (e.g., Gaussian for DFT) to validate mechanistic hypotheses .

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